molecular formula C7H11NO2 B13816225 2-Cyclopropene-1-carboxylicacid,2-(aminomethyl)-,ethylester,(1S)-(9CI)

2-Cyclopropene-1-carboxylicacid,2-(aminomethyl)-,ethylester,(1S)-(9CI)

Katalognummer: B13816225
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: BAOPIRQCKHJMIH-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester, (1S)-(9CI) is a chemical compound with a unique structure featuring a cyclopropene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester typically involves the reaction of cyclopropene derivatives with aminomethyl groups under specific conditions. The process may include steps such as esterification and amination, often requiring catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropene ring and aminomethyl group play crucial roles in its reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
  • 2-Cyclopropene-1-carboxylic acid, 2-(diethoxymethyl)-, methyl ester
  • 2,3-Diphenyl-2-cyclopropene-1-carboxylic acid

Uniqueness

2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester is unique due to its specific aminomethyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

ethyl (1S)-2-(aminomethyl)cycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-5(6)4-8/h3,6H,2,4,8H2,1H3/t6-/m0/s1

InChI-Schlüssel

BAOPIRQCKHJMIH-LURJTMIESA-N

Isomerische SMILES

CCOC(=O)[C@H]1C=C1CN

Kanonische SMILES

CCOC(=O)C1C=C1CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.